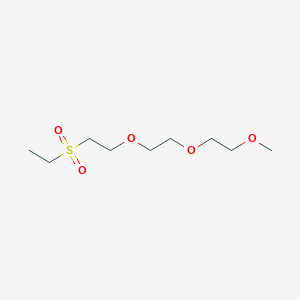
11,11-Dioxo-2,5,8-trioxa-11lambda~6~-thiatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple ethoxy groups and a sulfone functional group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone typically involves the reaction of triethylene glycol monomethyl ether with ethyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the sulfone linkage.
Industrial Production Methods
On an industrial scale, the production of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can react with the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone exerts its effects involves interactions with various molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its role as a reagent and in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the sulfone group.
Ethyl sulfonyl chloride: Contains the sulfone group but lacks the ethoxy chains.
Methoxytriethylene glycol: Similar ethoxy chain structure but without the sulfone group.
Uniqueness
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is unique due to the combination of its ethoxy chains and sulfone group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both solubility and stability.
Properties
CAS No. |
848646-72-0 |
|---|---|
Molecular Formula |
C9H20O5S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-[2-(2-ethylsulfonylethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C9H20O5S/c1-3-15(10,11)9-8-14-7-6-13-5-4-12-2/h3-9H2,1-2H3 |
InChI Key |
QWBZGSOLNLWZRF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















